3'-Azido-deoxyuridine triphosphate is a synthetic nucleotide analog of deoxyuridine triphosphate, distinguished by the presence of an azido group at the 3' position. This compound is primarily used in molecular biology and biochemistry for various applications, particularly in the synthesis of modified nucleic acids. It serves as a substrate for DNA polymerases, enabling the incorporation of azido-modified nucleotides into DNA strands, which can facilitate further chemical modifications.
3'-Azido-deoxyuridine triphosphate is synthesized through various chemical and enzymatic methods. It can be derived from commercially available nucleosides or synthesized via specific chemical reactions designed to introduce the azido group at the 3' position of the sugar moiety.
This compound falls under the category of nucleotides and nucleotide analogs, specifically classified as a modified deoxynucleotide. Its structure and reactivity make it an important tool in genetic engineering and therapeutic applications.
The synthesis of 3'-Azido-deoxyuridine triphosphate can be achieved through two primary routes:
In one approach, 3'-deoxy-3'-azidouridine is synthesized first and then phosphorylated to yield the triphosphate form. The phosphorylation can be achieved using various phosphoramidites or through enzymatic methods employing kinases .
The molecular structure of 3'-Azido-deoxyuridine triphosphate consists of:
The molecular formula for 3'-Azido-deoxyuridine triphosphate is C10H13N5O13P3, with a molecular weight of approximately 507.18 g/mol. The presence of the azido group significantly alters its reactivity compared to standard deoxynucleotides.
3'-Azido-deoxyuridine triphosphate participates in several key reactions:
Incorporation efficiency and fidelity during polymerization depend on factors such as enzyme choice, reaction conditions, and template structure. Studies have shown that terminal deoxynucleotidyl transferase can effectively incorporate this nucleotide into DNA under optimized conditions .
The mechanism by which 3'-Azido-deoxyuridine triphosphate functions primarily involves its incorporation into DNA during replication or synthesis. Once incorporated, it can serve as a site for further chemical modifications due to its reactive azido group.
Studies have shown that modifications at the 3' position can affect enzyme kinetics and substrate specificity, making it crucial to optimize conditions for desired applications .
3'-Azido-deoxyuridine triphosphate has several scientific uses:
The development of azido-modified nucleotides emerged from antiviral research during the human immunodeficiency virus (HIV) pandemic in the 1980s. Initial breakthroughs occurred with 3'-azido-3'-deoxythymidine (AZT), which demonstrated potent inhibition of HIV reverse transcriptase and became the first FDA-approved antiretroviral drug. This discovery catalyzed systematic exploration of structurally related analogs, including 3'-Azido-ddUTP, designed to optimize antiviral activity while minimizing cellular toxicity. Key milestones include Eriksson's 1989 characterization of phosphorylation pathways for azido-modified nucleotides, which established their metabolic activation within cells and mechanistic basis for reverse transcriptase inhibition [1] [9].
The rationale for 3' azido substitution stemmed from its dual biochemical effects: steric mimicry of the 3'-hydroxyl group sufficient for substrate recognition by kinases and polymerases, while simultaneously preventing phosphodiester bond formation due to the non-hydrolyzable azido moiety. This design principle enabled selective inhibition of viral replication machinery. Early biochemical studies revealed that viral reverse transcriptases incorporate 3'-Azido-ddUTP with significantly greater efficiency than cellular DNA polymerases, establishing the therapeutic index that made azido-nucleotides clinically valuable [5] [9].
Table 1: Historical Development of Key Azido-Modified Nucleotides
Compound | Discovery Year | Primary Research Significance | Key References |
---|---|---|---|
3'-azido-3'-deoxythymidine (AZT) | 1985 | First azido-nucleotide demonstrating anti-HIV activity in vitro | Mitsuya et al., PNAS 1985 [9] |
3'-Azido-ddUTP | 1989 | Characterization of phosphorylation by cellular kinases | Eriksson et al., AAC 1989 [1] |
3'-azido-2',3'-ddTTP | 1991 | Established chain termination mechanism | Furman et al., PNAS 1986 [5] |
3'-O-Azidomethyl-dTTP | 2014 | Reversible terminators for DNA sequencing | Palla et al., RSC Adv. 2014 [10] |
3'-Azido-ddUTP belongs to the dideoxynucleotide (ddNTP) structural class distinguished by hydrogen replacement at both 2' and 3' ribose positions, with the critical addition of an azido group at the 3' position. Its chemical designation is 3'-azido-2',3'-dideoxyuridine-5'-triphosphate, with molecular formula C₉H₁₄N₅O₁₃P₃ (free acid form) and molecular weight 493.15 g/mol. The compound exists as a colorless to pale yellow aqueous solution at 100-110 mM concentration, with maximum ultraviolet absorption at 262 nm (ε = 10.1 L mmol⁻¹ cm⁻¹ in Tris-HCl buffer, pH 7.5) [1] [6].
The azido group (-N₃) serves as a steric and electronic mimic of the native 3'-hydroxyl group, enabling initial recognition and binding by polymerase active sites. However, unlike natural nucleotides, the azido group cannot form phosphodiester bonds, causing irreversible DNA chain termination upon incorporation. This termination specificity arises from the azido group's inability to participate in the nucleophilic attack required for phosphodiester bond formation with incoming nucleotides. Additionally, the azido modification enhances resistance to phosphorolytic excision by reverse transcriptase, a common resistance mechanism observed with non-azido dideoxynucleotides [7] [2].
Comparative structural analysis reveals that the uridine base in 3'-Azido-ddUTP contributes to its distinct biochemical behavior relative to thymidine analogs like AZT-triphosphate. Biochemical studies demonstrate that reverse transcriptase exhibits differential incorporation kinetics and excision rates depending on the nucleobase structure, with uridine-containing analogs showing intermediate properties between purine and pyrimidine azido-nucleotides. This base-specificity influences both antiviral activity and primer-unblocking efficiency in drug-resistant viral variants [7].
Table 2: Structural and Biochemical Properties of Azido-Modified Nucleotides
Property | 3'-Azido-ddUTP | 3'-Azido-ddTTP | 3'-O-Azidomethyl-dTTP |
---|---|---|---|
Molecular Formula | C₉H₁₄N₅O₁₃P₃ | C₁₀H₁₆N₅O₁₃P₃ | C₁₁H₁₈N₅O₁₄P₃ |
Molecular Weight | 493.15 g/mol | 507.18 g/mol | 537.21 g/mol |
λmax (UV) | 262 nm | 267 nm | 267 nm |
ε (Extinction Coefficient) | 10,100 M⁻¹cm⁻¹ | 10,900 M⁻¹cm⁻¹ | 9,600 M⁻¹cm⁻¹ |
3' Modification Type | Azido group (-N₃) | Azido group (-N₃) | Azidomethyl group (-CH₂N₃) |
Primary Applications | Antiviral research, RT inhibition studies | mRNA labeling, enzymatic incorporation | Reversible terminators, sequencing |
Antiviral Mechanism Investigation: 3'-Azido-ddUTP serves as a crucial biochemical tool for elucidating mechanisms of reverse transcriptase inhibition and nucleoside analog resistance. Studies demonstrate that viral reverse transcriptases incorporate 3'-Azido-ddUTP opposite adenine templates in growing DNA chains, where it functions as an obligate chain terminator. This termination occurs at concentrations 100-fold lower than required for natural dTTP incorporation, highlighting its potent inhibitory effect [5]. Resistance mechanisms have been extensively studied using this analog, particularly the ATP-dependent phosphorolytic excision pathway observed in AZT-resistant HIV variants. Research reveals that while AZT-resistant reverse transcriptase efficiently excises thymidine analogs, its ability to excise uridine-based chain terminators like 3'-Azido-ddUTP differs significantly, indicating that both the 3'-azido modification and nucleobase structure influence resistance phenotypes [7] [2].
Molecular Biology Applications: Beyond virology, 3'-Azido-ddUTP enables precise manipulation of nucleic acids for advanced biochemical techniques:
Drug Development Contributions: Investigations into thymidylate kinase (TMPK) interactions with 3'-azido nucleotides have revealed species-specific variations in phosphorylation efficiency. While human TMPK poorly phosphorylates most azido-modified monophosphates, Plasmodium falciparum TMPK efficiently processes both 3'-Azido-dUMP and dGMP substrates. This differential recognition has been exploited for structure-based design of selective antimalarial compounds targeting parasite nucleotide metabolism, demonstrating how mechanistic studies with 3'-Azido-ddUTP and related compounds inform broader therapeutic development [4].
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